molecular formula C20H24N2O5 B2355116 2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide CAS No. 1797366-08-5

2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide

Cat. No.: B2355116
CAS No.: 1797366-08-5
M. Wt: 372.421
InChI Key: XZNCRFJSEAOHFP-UHFFFAOYSA-N
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Description

The compound contains a 2,2-dimethyl-3H-benzofuran moiety . Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. This structure is present in many natural products and drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including an ether, an amide, and a pyridinone . These groups can participate in various chemical reactions and can greatly influence the compound’s physical and chemical properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide and the pyridinone could increase its solubility in polar solvents .

Scientific Research Applications

Organic Synthesis Applications

Research has delved into the utility of benzofuran derivatives in organic synthesis, showcasing their role in constructing complex molecular structures. For instance, benzofuran compounds have been utilized in the Claisen—Eschenmoser reaction to produce specific acetamide derivatives, indicating their importance in synthetic organic chemistry (Mukhanova et al., 2007)[https://consensus.app/papers/study-claisen—eschenmoser-reaction-mukhanova/5251203fa25f577696d1fd19a876d9f1/?utm_source=chatgpt]. Similarly, benzofuran scaffolds have been involved in synthesizing pyrimido[1,2‐a]benzimidazoles, highlighting their versatility in synthesizing heterocyclic compounds (Troxler & Weber, 1974)[https://consensus.app/papers/pyrimido12‐abenzimidazolen-durch-umsetzung-troxler/99c30c9fb1a05afcb59c36bcfafff971/?utm_source=chatgpt].

Pharmacological Research

Benzofuran derivatives are also significant in pharmacological research, contributing to the development of new therapeutic agents. For example, benzopyran-based compounds have shown potential as potassium-channel openers with cardiovascular therapeutic activities (Yoon, Yoo, & Shin, 1998)[https://consensus.app/papers/n2dimethoxymethyl3hydroxy2methyl6nitro34dihydro2h1benzopyran4ylacetamide-yoon/236b39d0e8205cfeb7c5f019e173fdb4/?utm_source=chatgpt]. Additionally, specific benzofuranyl compounds have been synthesized and evaluated for their anti-inflammatory activity, indicating their potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013)[https://consensus.app/papers/synthesis-novel-n3chloro4flurophenyl2534hydroxy2-sunder/bdaf6814ee795e6e8ffb49360a0ffe6b/?utm_source=chatgpt].

Material Science and Chemistry

In the realm of material science, benzofuran derivatives have been examined for their inclusion properties and potential as building blocks for complex materials. For example, the inclusion compounds of dimethyl acetamide with multipedal hosts have been studied, showcasing the structural and kinetic characteristics of these complexes (Bourne, Nash, & Toda, 1999)[https://consensus.app/papers/dimethyl-inclusion-compounds-hosts-bourne/1b683cf0f12e58269b1fefebd92df638/?utm_source=chatgpt].

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-20(2)10-14-6-5-7-16(19(14)27-20)26-13-17(24)21-11-15(23)12-22-9-4-3-8-18(22)25/h3-9,15,23H,10-13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNCRFJSEAOHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(CN3C=CC=CC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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